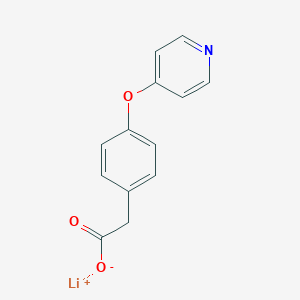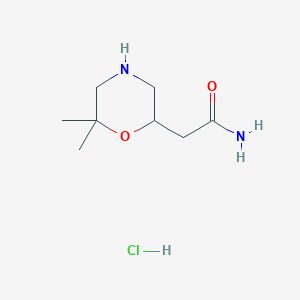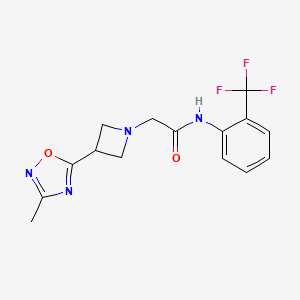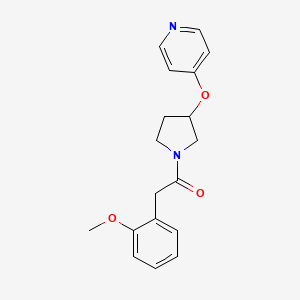
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide
Übersicht
Beschreibung
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .
Synthesis Analysis
The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” can be used as a building block in organic synthesis . Its unique structure, which includes an acrylamide group, makes it a valuable component in the synthesis of more complex organic compounds .
Pharmaceutical Research
Compounds similar to “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” have been used in pharmaceutical research . The presence of the acrylamide group can be useful in the development of new drugs, as it can interact with various biological targets .
Material Science
The methoxyphenyl group in “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could potentially make it useful in material science. Methoxyphenyl compounds have been used in the development of new materials, including polymers and resins .
Agrochemical Development
Similar to its potential use in pharmaceutical research, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could also be used in the development of new agrochemicals . The acrylamide group can interact with various targets in pests, making it a potential ingredient in pesticides .
Chemical Industry
“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in the chemical industry as a precursor for other compounds. Its unique structure makes it a valuable starting material for the synthesis of various chemicals .
Research and Development
As a relatively specific compound, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in research and development. Scientists could study its properties and reactions to develop new synthetic methods or discover new applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWETWUODKYSYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)
![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)




